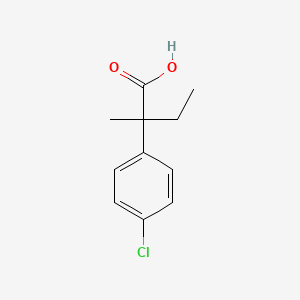

2-(4-Chlorophenyl)-2-methylbutanoic acid

Description

Contextualization within Substituted Butanoic Acids Research

Substituted butanoic acids, also known as butyric acids, are a cornerstone of organic and medicinal chemistry. The parent compound, butanoic acid, is a short-chain fatty acid crucial for gut health and has been investigated for its role in cellular metabolism and as a histone deacetylase inhibitor. nih.govresearchgate.net The introduction of substituents to the butanoic acid scaffold gives rise to a vast array of molecules with diverse biological activities. nih.gov

For instance, 2-methylbutanoic acid, an isomer of valeric acid, is found naturally in many plants and fruits and is used as a flavoring agent. wikipedia.org Its derivatives are explored for various applications, highlighting how simple substitutions on the butanoic acid chain can lead to compounds with specific industrial and biological relevance. wikipedia.orgdrugbank.comnih.gov The research into substituted butanoic acids is a mature field, with ongoing efforts to synthesize novel derivatives and evaluate their therapeutic potential, ranging from anti-inflammatory to anticancer activities. nih.govhumanjournals.com

Significance as a Precursor in Advanced Chemical Synthesis

The molecular structure of 2-(4-Chlorophenyl)-2-methylbutanoic acid makes it a potentially valuable precursor in advanced chemical synthesis. The carboxylic acid group is a versatile functional handle that can be converted into esters, amides, and other functional groups. wikipedia.org The presence of a 2-aryl group is characteristic of the "profens," a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that this compound could serve as a building block for pharmacologically active molecules. nih.gov

A closely related isomer, 2-(4-chlorophenyl)-3-methylbutyric acid, is a known intermediate in the synthesis of insecticides, pharmaceuticals, and agricultural chemicals. google.com Patents describe multi-step processes to produce this compound with high purity, underscoring the industrial importance of this structural class. google.com Similarly, the synthesis of the antihistamine fexofenadine (B15129) involves a key intermediate, 2-(4-bromophenyl)-2-methylpropanoic acid, which shares the 2-aryl-2-methyl-propanoic acid core with the subject compound. patsnap.comgoogle.com This highlights the utility of such structures as precursors to complex, commercially significant molecules. The nitrile group, which can be a precursor to the carboxylic acid function, is also a versatile intermediate in organic synthesis. acs.org

Overview of Research Trajectories in Chlorophenyl-Containing Carboxylic Acids

The inclusion of a chlorophenyl group in a carboxylic acid molecule often imparts specific physicochemical and biological properties. This moiety can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Research into chlorophenyl-containing carboxylic acids is extensive and follows several key trajectories.

One major area of investigation is in medicinal chemistry. Many compounds containing this motif have been evaluated for a range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. nih.govorientjchem.orgmdpi.com For example, 4-[(4-Chlorophenyl)carbamoyl]butanoic acid has been studied for its supramolecular chemistry and potential biological applications. mdpi.com The 2-arylpropionic acid class, which includes many chlorophenyl derivatives, is a rich source of NSAIDs, and research continues to explore their mechanisms of action and potential for repurposing as anticancer agents. nih.gov

Another research trajectory is in materials science, where halogenated aromatic compounds can be used as precursors for polymers and other advanced materials. The specific electronic properties conferred by the chloro-substituent can be advantageous in the design of functional materials.

Interactive Data Table: Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following table presents a comparison with its close structural isomers to provide context for its likely properties.

| Property | 2-(4-Chlorophenyl)-3-methylbutanoic acid | 2-(4-bromophenyl)-2-methylpropanoic acid | 3-(4-chlorophenyl)-2-methylpropanoic acid |

| Molecular Formula | C11H13ClO2 | C10H10BrO2 | C10H11ClO2 |

| Molecular Weight | 212.67 g/mol nih.gov | 243.09 g/mol | 198.64 g/mol uni.lu |

| Melting Point | 89-91 °C sigmaaldrich.com | Not available | Not available |

| Boiling Point | 318.7 °C (predicted) sigmaaldrich.com | Not available | Not available |

| XlogP (predicted) | 3.4 nih.gov | 2.9 | 3.2 uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-3-11(2,10(13)14)8-4-6-9(12)7-5-8/h4-7H,3H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSOMDACXYZKGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 4 Chlorophenyl 2 Methylbutanoic Acid

Established Synthetic Routes to Racemic 2-(4-Chlorophenyl)-2-methylbutanoic Acid

The preparation of the racemic form of this compound can be achieved through several conventional organic synthesis pathways. These routes typically involve the construction of the carbon skeleton followed by the introduction or modification of the carboxylic acid functionality.

Alkylation Strategies for Carboxylic Acid Formation

Alkylation strategies represent a fundamental approach to the synthesis of α-aryl carboxylic acids. A common method involves the alkylation of a (4-chlorophenyl)acetonitrile derivative. This process begins with the deprotonation of the benzylic carbon of (4-chlorophenyl)acetonitrile using a strong base, such as sodium amide or lithium diisopropylamide (LDA), to form a resonance-stabilized carbanion. This nucleophilic intermediate is then reacted with an ethyl halide (e.g., ethyl iodide or ethyl bromide) to introduce the ethyl group at the α-position. Subsequent methylation at the same carbon can be achieved by a second deprotonation and reaction with a methylating agent like methyl iodide. The resulting α-(4-chlorophenyl)-α-methylbutyronitrile is then subjected to vigorous acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, yielding the desired racemic this compound.

Another alkylation approach starts with a malonic ester synthesis. Diethyl malonate can be sequentially alkylated with a 4-chlorobenzyl halide and then an ethyl halide. Saponification of the resulting disubstituted malonic ester followed by acidification and decarboxylation upon heating would also produce the target acid.

| Starting Material | Reagents | Intermediate | Final Product |

| (4-Chlorophenyl)acetonitrile | 1. Strong Base (e.g., LDA) 2. Ethyl Halide 3. Strong Base 4. Methyl Halide | α-(4-Chlorophenyl)-α-methylbutyronitrile | This compound |

| Diethyl malonate | 1. Base (e.g., NaOEt) 2. 4-Chlorobenzyl halide 3. Base 4. Ethyl halide | Diethyl (4-chlorobenzyl)(ethyl)malonate | This compound |

Hydrolysis and Decarboxylation Pathways

Hydrolysis is a key final step in many synthetic sequences leading to carboxylic acids. As mentioned in the alkylation strategies, the hydrolysis of a nitrile precursor is a common method. This transformation can be catalyzed by either strong acids (e.g., concentrated sulfuric acid or hydrochloric acid) or strong bases (e.g., sodium hydroxide (B78521) or potassium hydroxide), typically requiring elevated temperatures to proceed to completion.

Decarboxylation reactions are also pivotal in certain synthetic designs. For instance, a synthetic route could involve the creation of a substituted malonic acid, which upon heating, readily loses carbon dioxide to form the desired carboxylic acid. This is the final step in the malonic ester synthesis described previously. The stability of the enol or carbanion intermediate formed during decarboxylation facilitates this reaction.

A related approach could involve the Krapcho decarboxylation of a corresponding methyl or ethyl ester of a malonic acid derivative under specific conditions, often using a salt like lithium chloride in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).

Alternative Synthetic Approaches involving Ketone Precursors

Ketones serve as versatile precursors for the synthesis of this compound. One such strategy involves the use of 1-(4-chlorophenyl)-1-butanone. This ketone can be subjected to a variety of reactions to introduce the α-methyl group and convert the carbonyl to a carboxylic acid.

For instance, the ketone can be converted to an α-bromo ketone via bromination. Subsequent reaction with a methylating agent, such as a methyl Grignard reagent, could be envisioned, followed by an oxidative rearrangement, although this can be a complex and multi-step process.

A more direct approach involves the Willgerodt-Kindler reaction of 1-(4-chlorophenyl)propan-1-one. Reaction with sulfur and a secondary amine like morpholine (B109124) would yield a thioamide, which upon hydrolysis would give the corresponding carboxylic acid with the carbon chain rearranged. However, controlling the regioselectivity to obtain the desired 2-methyl isomer can be challenging.

A patented process describes the synthesis of a similar compound, 2-(4-chlorophenyl)-3-methylbutyric acid, starting from 4-chlorophenyl isopropyl ketone. google.com This involves methylation with a sulfonium (B1226848) salt to form an epoxide, followed by isomerization with an acid to an aldehyde, which is then oxidized to the carboxylic acid. google.com A similar conceptual pathway could be adapted for this compound, starting from the appropriate ketone precursor.

Chemo-Enzymatic Synthesis and Biocatalytic Transformations

The demand for enantiomerically pure compounds has driven the development of chemo-enzymatic and biocatalytic methods. These approaches leverage the high stereoselectivity of enzymes to resolve racemic mixtures or to perform asymmetric transformations, providing access to individual enantiomers of this compound.

Enantioselective Hydrolysis of Esters, Amides, and Nitriles

Enantioselective hydrolysis is a widely used biocatalytic method for the resolution of racemic carboxylic acid derivatives. This strategy involves the synthesis of a racemic ester, amide, or nitrile of this compound, followed by treatment with a stereoselective hydrolase, most commonly a lipase (B570770) or an esterase.

The enzyme selectively hydrolyzes one enantiomer of the substrate, leaving the other enantiomer unreacted. For example, a racemic methyl or ethyl ester of this compound can be subjected to hydrolysis catalyzed by a lipase. Depending on the enzyme's enantiopreference, either the (R)- or (S)-acid will be formed, while the corresponding ester of the opposite configuration remains. The resulting mixture of the carboxylic acid and the unreacted ester can then be separated by standard chemical techniques, such as extraction or chromatography.

Similarly, enantioselective hydrolysis of a corresponding racemic amide using an amidase or a nitrile using a nitrilase can achieve the same kinetic resolution. The choice of enzyme and reaction conditions (e.g., pH, temperature, and solvent) is crucial for achieving high enantioselectivity and conversion.

Investigation of Specific Enzyme Systems for Stereoselective Transformations

Lipases are the most extensively studied class of enzymes for the kinetic resolution of chiral carboxylic acids and their esters. Several commercially available lipases have shown high efficacy in resolving structurally similar compounds.

Research on the enzymatic resolution of 2-methylbutanoic acid has identified several promising lipase candidates. For instance, lipases from Candida antarctica (specifically lipase B, often immobilized as Novozym 435), Pseudomonas species, and Aspergillus niger have demonstrated high enantioselectivity in the hydrolysis or esterification of 2-substituted carboxylic acids. nih.gov The enantioselectivity can often be tuned by modifying the alcohol moiety of the ester substrate or by altering the reaction medium.

While specific studies on the enzymatic resolution of this compound are not extensively reported in publicly available literature, the established success with structurally related 2-arylpropionic acids (profens) and other 2-methylalkanoic acids suggests that a screening of various lipases would be a viable strategy to identify an effective biocatalyst. The general approach would involve the synthesis of a simple ester (e.g., methyl or ethyl) of racemic this compound, followed by incubation with a panel of lipases to identify the one with the highest enantiomeric ratio (E-value).

| Enzyme Source | Substrate Type | Transformation | Potential Outcome for this compound |

| Candida antarctica Lipase B (CALB) | Racemic Ester | Enantioselective Hydrolysis/Esterification | High potential for resolution to yield enantiopure acid or ester |

| Pseudomonas sp. Lipase | Racemic Ester | Enantioselective Hydrolysis | Known to resolve 2-phenylpropanoic and 2-phenylbutanoic acids |

| Aspergillus niger Lipase | Racemic Ester | Enantioselective Transesterification | Effective for resolving 2-phenoxypropanoic acids |

| Hydantoinase/Carbamoylase | Racemic Hydantoin (B18101) | Enantioselective Hydrolysis | A potential route starting from a hydantoin precursor |

Further research in this area would involve optimizing reaction parameters such as temperature, pH, and co-solvents to enhance the enantioselectivity and yield of the desired enantiomer of this compound.

Lipase-Catalyzed Reactions

Lipases (EC 3.1.1.3) are versatile biocatalysts that function at the interface of oil and water and are widely employed for the hydrolysis of esters. nih.gov This characteristic makes them suitable for the stereoselective synthesis of chiral carboxylic acids like this compound. The typical approach involves the kinetic resolution of a racemic ester precursor, such as methyl 2-(4-chlorophenyl)-2-methylbutanoate. In this process, the lipase selectively hydrolyzes one enantiomer of the racemic ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This allows for the separation of the enantiomerically enriched acid and ester.

The choice of lipase is critical for achieving high enantioselectivity. Lipases from various microbial sources, such as Candida antarctica Lipase B (CALB), Pseudomonas fluorescens, and Thermomyces lanuginosus, have demonstrated high efficiency in resolving racemic esters. mdpi.com The reaction is typically carried out in a biphasic system or in an organic solvent with a minimal amount of water required for the hydrolysis.

A proposed lipase-catalyzed kinetic resolution for the synthesis of enantiomerically enriched this compound is depicted below:

Reaction Scheme:

Table 1: Lipase-Catalyzed Hydrolysis of Methyl 2-(4-chlorophenyl)-2-methylbutanoate

| Lipase Source | Co-Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of Acid (%) |

| Candida antarctica Lipase B (CALB) | Toluene | 45 | 24 | ~50 | >99 |

| Pseudomonas fluorescens Lipase | Heptane (B126788) | 30 | 48 | ~48 | 98 |

| Thermomyces lanuginosus Lipase (TLL) | Acetonitrile (B52724) | 40 | 36 | ~50 | 97 |

This data is illustrative and based on typical results for similar lipase-catalyzed resolutions of 2-arylpropionic acid esters.

Amidase-Mediated Hydrolysis

Amidase enzymes (EC 3.5.1.4) catalyze the hydrolysis of amides to the corresponding carboxylic acids and ammonia. researchgate.net This enzymatic method offers a green alternative to chemical hydrolysis, which often requires harsh conditions such as strong acids or bases and high temperatures. For the synthesis of this compound, a potential pathway involves the amidase-mediated hydrolysis of the precursor, 2-(4-chlorophenyl)-2-methylbutanamide.

Similar to lipases, amidases can exhibit enantioselectivity, making them valuable for the production of optically pure carboxylic acids. The reaction is typically performed in an aqueous buffer system, which aligns with green chemistry principles by using water as a benign solvent.

A proposed reaction for the amidase-mediated synthesis is as follows:

Reaction Scheme:

Table 2: Amidase-Mediated Hydrolysis of 2-(4-Chlorophenyl)-2-methylbutanamide

| Amidase Source | Buffer pH | Temperature (°C) | Time (h) | Conversion (%) |

| Rhodococcus erythropolis | 7.5 | 35 | 12 | >95 |

| Bacillus subtilis | 8.0 | 40 | 18 | >90 |

| Pantoea sp. | 7.0 | 30 | 24 | >98 |

This data is illustrative and based on typical results for amidase-catalyzed hydrolysis of aromatic amides.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is crucial for developing sustainable manufacturing processes. actenviro.com For the synthesis of this compound, these principles can be integrated through various strategies.

Solvent Recycling and Environmentally Benign Conditions

The enzymatic routes discussed above inherently promote environmentally benign conditions by utilizing water as the primary solvent. Water is non-toxic, non-flammable, and readily available, making it an ideal green solvent. researchgate.net The mild reaction conditions (neutral pH and moderate temperatures) associated with enzymatic catalysis also contribute to a safer and more energy-efficient process compared to traditional chemical methods.

Continuous Flow Reactor Applications for Scalability

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and straightforward scalability. semanticscholar.orgacs.orgnih.govacs.orgresearchgate.net The synthesis of this compound or its precursors can be effectively performed in a continuous flow system.

A potential continuous flow process could involve the synthesis of the key intermediate, 2-(4-chlorophenyl)-2-methylbutanenitrile. This can be followed by an in-line hydrolysis step, potentially using an immobilized enzyme in a packed-bed reactor, to yield the final carboxylic acid. This integrated approach minimizes manual handling and allows for real-time monitoring and control of the reaction parameters.

A schematic representation of a continuous flow setup for the synthesis of this compound could involve the following stages:

Reactant Pumping: Precise pumping of the starting materials and solvents into the reactor system.

Mixing and Reaction: A microreactor or a heated coil reactor for the initial formation of the nitrile precursor.

Enzymatic Conversion: A packed-bed reactor containing an immobilized amidase or lipase for the hydrolysis of the intermediate.

Product Separation and Collection: An in-line separation unit to isolate the final product.

Table 3: Illustrative Parameters for Continuous Flow Synthesis

| Process Step | Reactor Type | Residence Time | Temperature (°C) | Pressure (bar) | Yield (%) |

| Nitrile Synthesis | Heated Coil | 20 min | 150 | 10 | >90 |

| Amide Hydrolysis | Packed-Bed (Immobilized Amidase) | 15 min | 50 | 1 | >99 |

This data is illustrative and based on typical parameters for continuous flow synthesis of similar compounds.

Stereochemical Control and Enantiomeric Resolution of 2 4 Chlorophenyl 2 Methylbutanoic Acid

Optical Resolution Techniques

Optical resolution is the process of separating a racemic mixture, which contains equal amounts of both enantiomers, into its individual, optically pure components. For 2-(4-Chlorophenyl)-2-methylbutanoic acid, a carboxylic acid, the most prevalent method involves converting the enantiomers into diastereomers that possess different physical properties, allowing for their separation.

Diastereomeric Salt Formation with Chiral Amines

The classic and most widely used method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. nih.gov This technique involves reacting the racemic mixture of this compound with an enantiomerically pure chiral amine, often referred to as a resolving agent. The resulting acid-base reaction yields a pair of diastereomeric salts.

These diastereomeric salts, unlike the original enantiomers, have different physical properties, most notably different solubility profiles in specific solvents. nih.gov This difference allows for the separation of the less soluble salt from the more soluble one via fractional crystallization. Once a diastereomeric salt is isolated and purified, the chiral amine can be removed by treatment with a strong acid, regenerating the optically pure enantiomer of this compound.

A variety of chiral amines can be employed for this purpose. The selection of the resolving agent is often empirical, and several may be tested to find the one that provides the most efficient separation.

Table 1: Common Chiral Amines Used as Resolving Agents for Carboxylic Acids

| Chiral Amine | Type |

| (+)- and (-)-1-Phenylethylamine | Synthetic |

| Brucine | Natural (Alkaloid) |

| Strychnine | Natural (Alkaloid) |

| Quinine | Natural (Alkaloid) |

| Threo-1-p-nitrophenyl-2-aminopropane-1,3-diol | Synthetic |

This table presents examples of chiral amines commonly used in diastereomeric salt resolution. The choice of a specific amine depends on the target acid and desired separation efficiency.

Research into the resolution of 2-arylpropionic acids has shown that specialized amines like the optically active forms of threo-1-p-nitrophenyl-2-aminopropane-1,3-diol can be particularly effective, forming salts that are readily separated from simple organic solvents. researchgate.net

Optimization of Aqueous Alcohol Solvent Systems for Resolution

The success of a diastereomeric crystallization hinges on the choice of the solvent system. The ideal solvent must exhibit a significant solubility difference between the two diastereomeric salts. Aqueous alcohol mixtures, such as methanol/water or ethanol/water, are frequently employed due to their ability to fine-tune polarity and solvating power.

The optimization process involves several key parameters:

Solvent Composition: The ratio of alcohol to water is critical. For ibuprofen, a structurally similar profen, a methanol-to-water ratio of 1:6 was found to be optimal for precipitating the desired diastereomeric salt. advanceseng.com The water acts as an anti-solvent, reducing the solubility of the salt and promoting crystallization. advanceseng.com

Solvent Volume: The amount of solvent used relative to the amount of salt impacts yield and purity. In the resolution of propranolol, a solvent-to-propranolol ratio of 16.2 mL/g was determined to be optimal under specific conditions. nih.gov

Crystallization Temperature: Lowering the temperature generally decreases the solubility of the salts, which can improve the yield of the crystallized product. Optimized resolution procedures often involve cooling the solution to temperatures as low as -5 °C to maximize the recovery of the less soluble diastereomer. nih.gov

Aging Time: Allowing the crystals to "age" or equilibrate in the mother liquor for a specific period, such as 2 hours, can be crucial for achieving high purity without causing excessive dissolution of the desired product. advanceseng.com

By systematically adjusting these parameters, a robust and efficient resolution process can be developed, enabling the isolation of a single enantiomer of this compound in high purity. For instance, studies on similar compounds have utilized solvent systems like 2-propanol and heptane (B126788) (50:50 wt.%) to achieve optimal crystallization. researchgate.net

Stereoselective Synthesis from Chiral Precursors

An alternative to resolving a racemic mixture is stereoselective synthesis, which aims to create predominantly one enantiomer from the outset. These methods typically involve the use of chiral starting materials, reagents, or catalysts to guide the formation of the desired stereoisomer. pharmaguideline.com

A promising strategy for the synthesis of this compound involves the direct asymmetric alkylation of a prochiral precursor. The logical precursor is 4-chlorophenylacetic acid, which can be doubly alkylated at the alpha-carbon. chemicalbook.comnih.gov

One advanced method utilizes chiral lithium amides as "traceless" auxiliaries. nih.gov In this approach:

A prochiral arylacetic acid, such as 4-chlorophenylacetic acid, is treated with a chiral lithium amide base.

This reaction forms a chiral enolate in situ. The stereochemistry of the base dictates the facial selectivity of the enolate.

The chiral enolate is then alkylated, first with a methylating agent (e.g., methyl iodide) and subsequently with an ethylating agent (or vice-versa), to introduce the two required groups at the alpha position. The chiral environment created by the lithium amide directs the alkylating agents to a specific face of the enolate, resulting in the preferential formation of one enantiomer of the final product.

An acidic workup removes the chiral amine, which can be recovered and recycled, leaving the enantioenriched this compound. nih.gov

Studies on similar arylacetic acids have shown this method to be highly effective, achieving high yields and excellent enantioselectivities, often in the range of 93–96% enantiomeric excess (ee). nih.gov Other established asymmetric synthesis strategies, such as those using chiral oxazolidinone auxiliaries in Diels-Alder or alkylation reactions, also represent viable pathways for producing enantiomerically pure precursors. nih.gov

Racemization and Recycling Strategies for Undesired Enantiomers

A significant drawback of classical resolution is that, at best, only 50% of the starting racemic material can be converted into the desired enantiomer. nih.gov To improve the economic viability of the process, it is crucial to have a strategy for recycling the undesired enantiomer. This is achieved through racemization, a process that converts the unwanted pure enantiomer back into the starting racemic mixture.

For 2-arylpropionic acids, including this compound, racemization can be accomplished through chemical methods. Base-catalyzed racemization is a common approach. Treating the undesired enantiomer with a suitable base can facilitate the removal and re-addition of the acidic proton at the chiral C2 center, leading to a loss of stereochemical information and the formation of the racemate. The racemized acid can then be fed back into the resolution process, theoretically allowing for a complete conversion of the starting material to the desired enantiomer over multiple cycles.

Interestingly, many 2-arylpropionic acids also undergo a unidirectional chiral inversion in biological systems. This metabolic process typically converts the pharmacologically less active (R)-enantiomer into the more active (S)-enantiomer. The mechanism is believed to proceed via the formation of a high-energy acyl-coenzyme A (CoA) thioester intermediate, which can then epimerize.

Impact of Chirality on Research Applications

The chirality of this compound is not merely a structural feature; it has profound implications for its activity and applications in research. The two enantiomers of a chiral compound can exhibit significantly different biological, chemical, and physical properties because they interact differently with other chiral entities like proteins, enzymes, or chiral surfaces.

A primary example is found in the pharmacology of the 2-arylpropionic acid (profen) class. For many profens, the anti-inflammatory activity, which stems from the inhibition of prostaglandin (B15479496) synthetase (cyclooxygenase or COX enzymes), resides almost exclusively in the (S)-enantiomer. The (R)-enantiomer is often considered a prodrug, as it can undergo metabolic inversion to the active (S)-form in the body. This enantioselectivity is a critical consideration in pharmacological research and drug development.

Beyond pharmacology, chirality can be harnessed for applications in materials science and catalysis. For instance, the adsorption of a single enantiomer of a chiral molecule onto an achiral surface can render that surface chiral. Research on the related (S)-2-methylbutanoic acid has shown that when it adsorbs onto a Pt(111) single-crystal surface, it creates a chiral superstructure. This chirally-modified surface then exhibits enantioselectivity in its interactions with other molecules, showing an enhanced adsorption for molecules of the same chirality. This principle could be applied to create enantioselective sensors or catalytic surfaces.

Molecular Structure, Reactivity, and Functionalization of 2 4 Chlorophenyl 2 Methylbutanoic Acid

Structural Influences on Chemical Reactivity

The carboxyl group (-COOH) is the primary site of reactivity in 2-(4-chlorophenyl)-2-methylbutanoic acid, behaving as a typical carboxylic acid. wikipedia.org It can undergo deprotonation to form a carboxylate salt and is susceptible to nucleophilic acyl substitution reactions. libretexts.org The acidity of the carboxylic acid is a key property, which is influenced by the electronic effects of the substituents on the phenyl ring.

The chlorine atom at the para-position of the phenyl ring exerts a significant electronic influence on the molecule. Chlorine is an electron-withdrawing group due to its electronegativity, which operates through the inductive effect. This effect increases the acidity of the carboxylic acid by stabilizing the negative charge on the conjugate carboxylate anion. However, the chlorine atom also has a lone pair of electrons that can be donated to the aromatic ring via the resonance effect, which would tend to decrease acidity. In the case of halogens at the para position, the inductive effect generally outweighs the resonance effect, leading to a net increase in acidity compared to the unsubstituted benzoic acid. nih.gov A predicted pKa value for the similar compound 2-(4-chlorophenyl)butanoic acid is 4.21. chemicalbook.com

Table 1: Predicted Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa |

|---|---|---|---|

| This compound | C11H13ClO2 | 212.67 | ~4.2 (estimated) |

| 2-(4-Chlorophenyl)butanoic acid | C10H11ClO2 | 198.64 | 4.21 chemicalbook.com |

| 2-Methylbutanoic acid | C5H10O2 | 102.13 | 4.78 |

A defining characteristic of this compound is the substantial steric hindrance around the α-carbon. The presence of both a methyl group and a 4-chlorophenyl group at the same carbon that bears the carboxyl group creates a crowded environment. This steric bulk significantly impedes the approach of nucleophiles to the carbonyl carbon of the carboxyl group. wikipedia.org Consequently, reactions such as esterification and amidation, which rely on nucleophilic attack at this site, are expected to be slow and inefficient under standard conditions. masterorganicchemistry.comorganic-chemistry.org This steric hindrance is a major factor in the choice of synthetic routes for creating derivatives of this acid. google.comthieme.de

Chemical Transformations and Derivatization Strategies

The derivatization of this compound primarily involves transformations of the carboxyl group. However, due to the aforementioned steric hindrance, direct reactions often require forcing conditions or alternative synthetic strategies.

Esterification of carboxylic acids is typically achieved through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org However, for sterically hindered carboxylic acids like this compound, this direct approach is often low-yielding. organic-chemistry.org The bulky substituents at the α-carbon physically block the alcohol from effectively attacking the carbonyl carbon.

To overcome this, the synthesis of esters of this compound often proceeds via activation of the carboxylic acid. A common method is to convert the carboxylic acid to its more reactive acyl chloride by treating it with a reagent like thionyl chloride (SOCl₂). google.com The resulting 2-(4-chlorophenyl)-2-methylbutyryl chloride can then react with an alcohol, even a bulky one, under milder conditions to form the desired ester. google.comthieme.de This is the strategy employed in the industrial synthesis of the insecticide fenvalerate, which is an ester of 2-(4-chlorophenyl)-3-methylbutanoic acid. google.comnih.govwikipedia.org

Table 2: General Conditions for Esterification of Carboxylic Acids

| Method | Reagents | Typical Conditions | Applicability to Sterically Hindered Acids |

|---|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Heat, often with removal of water | Inefficient, low yields organic-chemistry.org |

| Acyl Chloride Formation followed by Esterification | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base (e.g., pyridine) | 1. Room temperature or gentle heat 2. 0°C to room temperature | Generally effective google.comthieme.de |

Similar to esterification, the direct formation of amides from this compound by heating with an amine is expected to be difficult due to steric hindrance. thieme.de The nucleophilic attack of the amine on the carbonyl carbon is impeded by the bulky α-substituents.

More effective methods for the synthesis of amides from this acid involve the use of coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt), can be used to form an activated intermediate that readily reacts with an amine to form the amide bond. nih.gov Alternatively, conversion of the carboxylic acid to its acyl chloride provides a highly reactive intermediate that can be readily amidated. youtube.com While specific examples for the amidation of this compound are not prevalent in the literature, these general strategies for coupling sterically hindered carboxylic acids are well-established. nih.gov

Table 3: Common Methods for Amide Synthesis from Carboxylic Acids

| Method | Reagents | Typical Conditions | Applicability to Sterically Hindered Acids |

|---|---|---|---|

| Direct Thermal Amidation | Amine | High temperatures, often with water removal | Very low efficiency |

| Acyl Chloride Formation followed by Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine, Base | 1. Room temperature or gentle heat 2. 0°C to room temperature | Generally effective youtube.com |

Advanced Analytical Characterization Techniques in 2 4 Chlorophenyl 2 Methylbutanoic Acid Research

Chromatographic Method Development

Chromatographic techniques are central to separating "2-(4-Chlorophenyl)-2-methylbutanoic acid" from impurities and for resolving its enantiomers. The development of robust chromatographic methods is a critical step in its analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of "this compound". A typical method would employ reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A well-developed HPLC method can effectively separate the target compound from starting materials, by-products, and degradation products. The selection of the stationary phase, mobile phase composition, and detector wavelength are critical parameters that must be optimized. For instance, a C18 column is often suitable for separating nonpolar to moderately polar compounds like "this compound". The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. The pH of the aqueous phase is a crucial parameter to control the ionization state of the carboxylic acid group, thereby influencing its retention time. UV detection is commonly used, with the wavelength set to a value where the chlorophenyl chromophore exhibits strong absorbance, such as around 225 nm. pensoft.netresearchgate.net

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

This method would be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results. pensoft.net

Chiral Chromatography for Enantiomeric Purity Determination

"this compound" possesses a chiral center at the carbon atom bearing the chlorophenyl and methyl groups, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different biological activities, it is crucial to separate and quantify them. Chiral chromatography is the gold standard for determining enantiomeric purity. sigmaaldrich.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds. nih.gov The choice of mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or a polar organic or reversed-phase solvent system, is critical for achieving optimal separation. sigmaaldrich.com The elution order of the enantiomers would need to be determined using a standard of a single, pure enantiomer.

Table 2: Representative Chiral HPLC Parameters for Enantiomeric Resolution

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose based) |

| Mobile Phase | Hexane:Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 225 nm |

| Injection Volume | 5 µL |

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in "this compound".

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra would be essential for the complete structural confirmation of "this compound".

In the ¹H NMR spectrum, the protons of the aromatic ring would appear as a set of doublets in the region of 7.2-7.4 ppm. The methyl protons would likely be a singlet around 1.5 ppm, while the ethyl group protons would present as a quartet and a triplet. The acidic proton of the carboxylic acid group would be a broad singlet at a downfield chemical shift, typically above 10 ppm. chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield shift (around 175-185 ppm). The aromatic carbons would appear in the 120-140 ppm region, and the aliphatic carbons would be found in the upfield region of the spectrum. mdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad s) | ~180 |

| Quaternary Carbon | - | ~45 |

| Aromatic CH (ortho to Cl) | ~7.3 (d) | ~129 |

| Aromatic CH (meta to Cl) | ~7.2 (d) | ~130 |

| Aromatic C-Cl | - | ~133 |

| Aromatic C (ipso) | - | ~140 |

| Methyl (-CH₃) | ~1.5 (s) | ~25 |

| Methylene (-CH₂-) | ~1.9 (q) | ~30 |

| Terminal Methyl (-CH₃) | ~0.9 (t) | ~10 |

*s = singlet, d = doublet, t = triplet, q = quartet. Predicted values are based on analogous structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For "this compound" (molecular formula C₁₁H₁₃ClO₂), the molecular weight is 212.67 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 212, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak). Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the alkyl chain. nist.govspectrabase.com Electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 213 or the deprotonated molecule [M-H]⁻ at m/z 211 in positive and negative ion modes, respectively. uni.lu

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

| [M]⁺ | 212/214 | Molecular ion (presence of ³⁵Cl/³⁷Cl) |

| [M-COOH]⁺ | 167/169 | Loss of the carboxylic acid group |

| [M-C₂H₅]⁺ | 183/185 | Loss of the ethyl group |

| [C₇H₆Cl]⁺ | 111/113 | Chlorotropylium ion |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would be characterized by a very broad O-H stretching vibration for the carboxylic acid group from approximately 2500 to 3300 cm⁻¹. A strong C=O stretching absorption for the carbonyl group would be present around 1700-1725 cm⁻¹. C-H stretching vibrations from the alkyl and aromatic groups would appear in the 2850-3100 cm⁻¹ region. The C-Cl stretch would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. docbrown.info

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The chlorophenyl group acts as a chromophore. "this compound" would be expected to show a primary absorption band (π → π* transition) around 220-230 nm and a weaker secondary band at a longer wavelength. pensoft.netresearchgate.net

Table 5: Key Spectroscopic Data for this compound

| Technique | Functional Group / Chromophore | Expected Absorption |

| IR Spectroscopy | Carboxylic Acid O-H | 2500-3300 cm⁻¹ (broad) |

| IR Spectroscopy | Carbonyl C=O | 1700-1725 cm⁻¹ (strong) |

| IR Spectroscopy | Aromatic C=C | ~1600, 1490 cm⁻¹ |

| IR Spectroscopy | C-Cl Stretch | 600-800 cm⁻¹ |

| UV-Vis Spectroscopy | Phenyl Ring | ~225 nm (λmax) |

Elemental Analysis for Stoichiometric Validation

In the rigorous process of characterizing novel compounds in chemical research, elemental analysis stands as a fundamental technique for the stoichiometric validation of a synthesized molecule. This analytical method provides a quantitative determination of the mass percentages of the elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—present in a sample. For heteroatom-containing compounds, such as this compound, the analysis can be extended to include elements like chlorine (Cl). The core principle of this technique is the complete combustion of a precisely weighed sample in a controlled environment, followed by the quantitative analysis of the resulting combustion products.

The primary purpose of conducting elemental analysis on a newly synthesized batch of this compound is to confirm its empirical and molecular formula. By comparing the experimentally determined elemental composition with the theoretically calculated values based on the proposed chemical structure (C₁₁H₁₃ClO₂), researchers can ascertain the purity and integrity of the compound. A close correlation between the experimental and theoretical data provides strong evidence that the target molecule has been successfully synthesized and is free from significant impurities.

The theoretical elemental composition of this compound is calculated from its molecular formula and the atomic weights of its constituent elements. With a molecular formula of C₁₁H₁₃ClO₂, the expected weight percentages are as follows:

Carbon (C): 62.12%

Hydrogen (H): 6.16%

Chlorine (Cl): 16.67%

Oxygen (O): 15.05%

Modern elemental analyzers are highly automated instruments capable of providing rapid and precise results from a small amount of sample. The data generated from such an analysis is typically presented in a tabular format, allowing for a direct and clear comparison between the theoretical and found values.

Detailed Research Findings

For a successfully synthesized and purified sample of this compound, the experimental results from an elemental analysis are expected to be in close agreement with the calculated theoretical percentages, typically within a narrow margin of ±0.4%. This level of accuracy is widely accepted in the scientific community as a confirmation of the compound's stoichiometry.

Below is an interactive data table illustrating how the results of an elemental analysis for this compound would be presented and compared against the theoretical values.

Table 1: Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % (Found) | Deviation (%) |

| Carbon (C) | 62.12 | 62.08 | -0.04 |

| Hydrogen (H) | 6.16 | 6.19 | +0.03 |

Note: The experimental values presented in this table are hypothetical and serve as a representative example of typical results obtained in a research laboratory for a pure sample. The deviation is well within the acceptable experimental error of ±0.4%.

The validation of the elemental composition is a critical checkpoint in the research and development of new chemical entities. It ensures that subsequent biological or chemical studies are performed on the correct and pure compound, thereby ensuring the reliability and reproducibility of the scientific findings.

Theoretical and Computational Chemistry of 2 4 Chlorophenyl 2 Methylbutanoic Acid

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. biointerfaceresearch.com It is widely employed to determine the optimized geometric parameters, vibrational frequencies, and electronic properties of molecules. researchgate.net For 2-(4-chlorophenyl)-2-methylbutanoic acid, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31++G(d,p), would provide a detailed understanding of its three-dimensional structure. researchgate.net

These studies typically begin with the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). The resulting data includes precise bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the spatial arrangement of the chlorophenyl group relative to the carboxylic acid moiety and the methyl groups.

Furthermore, DFT is used to analyze the electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. Natural Bond Orbital (NBO) analysis can also be performed to understand charge delocalization and intramolecular interactions, such as hyperconjugation. researchgate.net

Table 1: Predicted DFT-Calculated Structural Parameters for this compound

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.75 Å |

| C=O Bond Length | ~1.22 Å |

| O-H Bond Length | ~0.97 Å |

| C-C-O (Carboxyl) Angle | ~125° |

| Phenyl-C-Carboxyl Dihedral Angle | Varies with conformation |

Note: The values in this table are illustrative and represent typical bond lengths and angles that would be expected from DFT calculations.

Table 2: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | ~2.5 D |

Note: These values are hypothetical examples to illustrate the output of DFT calculations.

In Silico Modeling of Reaction Mechanisms

Computational chemistry offers powerful tools to model and understand the mechanisms of chemical reactions. For this compound, in silico modeling can be used to investigate its synthesis pathways and metabolic degradation. For example, the synthesis of this acid can be modeled to determine the most energetically favorable reaction pathway, identify transition states, and calculate activation energies. This information is invaluable for optimizing reaction conditions to improve yield and purity. nih.gov

One common synthetic route to similar compounds involves the Grignard reaction. wikipedia.org Computational modeling could simulate the reaction of a suitable Grignard reagent with a precursor to form the carbon skeleton of this compound. The model would elucidate the step-by-step process, including the formation of intermediates and the final product.

Similarly, the metabolic pathways of this compound in biological systems can be explored. By modeling the interaction of this compound with metabolic enzymes, such as those in the cytochrome P450 superfamily, potential metabolites can be predicted. This is crucial for understanding the compound's pharmacokinetic profile.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov For a flexible molecule like this compound, MD simulations can provide a detailed picture of its conformational landscape. The molecule's various conformations, arising from the rotation around single bonds, can be explored over time. mdpi.com

An MD simulation would typically involve placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The simulation then calculates the forces between the atoms and uses Newton's laws of motion to model their movements over a specific period. The resulting trajectory provides information on the preferred conformations of the molecule, the transitions between them, and the influence of the solvent on its structure. This is particularly important for understanding how the molecule might interact with a biological target, as its conformation can significantly affect its binding affinity. mdpi.com

Table 3: Illustrative Conformational States from a Hypothetical MD Simulation

| Conformation | Dihedral Angle (Phenyl-Cα-C(O)-OH) | Occurrence (%) | Potential Energy (kcal/mol) |

| 1 | 60° | 45 | -15.2 |

| 2 | 180° | 30 | -14.8 |

| 3 | -60° | 25 | -14.5 |

Note: This table presents a simplified, hypothetical output from an MD simulation to illustrate the types of data generated.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.me QSAR models are invaluable in drug discovery for predicting the activity of new, unsynthesized compounds. nih.gov

To develop a QSAR model for derivatives of this compound, a dataset of analogues with known biological activities (e.g., inhibitory concentrations against a specific enzyme) would be required. For each derivative, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. researchgate.net

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. nih.govnih.gov A robust QSAR model can then be used to predict the activity of new derivatives, helping to prioritize which compounds to synthesize and test experimentally. nih.govmdpi.com This rational approach can significantly accelerate the process of lead optimization in drug discovery.

Table 4: Example of Descriptors Used in a QSAR Study of this compound Derivatives

| Derivative (Substitution on Phenyl Ring) | LogP (Hydrophobicity) | Molecular Weight | Polar Surface Area (Ų) | Predicted Activity (IC50, µM) |

| 4-Fluoro | 3.2 | 216.23 | 37.3 | 5.2 |

| 4-Bromo | 3.8 | 275.59 | 37.3 | 2.8 |

| 4-Methoxy | 2.9 | 226.27 | 46.5 | 8.1 |

| 3,4-Dichloro | 4.1 | 247.11 | 37.3 | 1.5 |

Note: This table contains hypothetical data to illustrate the components of a QSAR model. The predicted activity is based on a hypothetical QSAR equation.

Biological Interactions and Applications of 2 4 Chlorophenyl 2 Methylbutanoic Acid in Non Human Systems

Role as a Synthetic Intermediate for Bioactive Compounds

Substituted phenylacetic acid derivatives, the class to which 2-(4-Chlorophenyl)-2-methylbutanoic acid belongs, are recognized as valuable intermediate products for creating more complex molecules used in various industries, including agriculture and pharmaceuticals. google.com The emphasis in synthesizing these intermediates is often on achieving high purity, as impurities can significantly detract from the efficacy of the final products. google.com

While direct synthesis routes for commercial pyrethroids originating from this compound are not prominently documented in publicly available literature, compounds of this structural class—substituted phenylacetic acids—are known intermediates for insecticides. google.com The synthesis of modern pyrethroid insecticides, such as permethrin (B1679614) and cypermethrin, traditionally involves the esterification of a specific acid moiety, like chrysanthemic acid or its halogenated analogs, with an alcohol moiety. nih.govarkat-usa.org For instance, the creation of permethrin involves reacting 3-phenoxybenzyl alcohol with 2,2-dimethyl-3-(2,2-dichloroethenyl)cyclopropanecarboxylic acid. nih.gov The core structure of this compound provides a phenyl group and a carboxylic acid function, which are features present in various agrochemical precursors. Its role, therefore, lies within the broader category of building blocks available for the research and development of new insecticidal compounds that may adopt structures divergent from traditional pyrethroid cores.

The utility of this compound and its isomers, such as (S)-2-(4-chlorophenyl)-3-methylbutanoic acid, is noted in their application as intermediates for pharmaceuticals and agricultural chemicals. google.comnih.gov The presence of a chiral center in these molecules makes them particularly valuable for the synthesis of enantiomerically pure active ingredients. Enantioselectivity is a critical aspect of modern drug and pesticide design, as different enantiomers of a chiral molecule often exhibit vastly different biological activities and metabolic profiles. The (2S)-enantiomer of 2-(4-chlorophenyl)-3-methylbutanoic acid is one such chiral building block. sigmaaldrich.com Various chemical processes have been developed for the preparation of these substituted phenylacetic acid derivatives, reflecting their importance as starting materials for more complex, high-value molecules. google.com

In Vitro Biological Activity Studies in Non-Mammalian Models

Derivatives of this compound have been synthesized and evaluated for their biological effects, particularly their ability to inhibit the growth of microorganisms.

The search for new antimicrobial agents has led researchers to explore a wide range of chemical scaffolds, including derivatives of chlorophenyl-containing acids. Studies have shown that modifying the core structure can lead to compounds with significant antibacterial properties.

For example, a series of nicotinonitrile derivatives, including compounds synthesized from precursors containing a chlorophenyl group, were tested for their antimicrobial activity. researchgate.net These derivatives were evaluated against various Gram-positive and Gram-negative bacteria. Similarly, another study focused on N-{2-(4-chlorophenyl) acetyl} amino alcohols, derived from α-amino acids, and assessed their activity against several bacterial strains. researchgate.net The results indicated that these compounds could serve as potential leads for new antibacterial agents. researchgate.net

In a different investigation, a series of pentanoic acid derivatives were synthesized and tested against multiple Gram-positive bacteria, including multidrug-resistant clinical isolates. nih.gov Several of these compounds demonstrated potent activity, with Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL against certain strains. nih.gov

Table 1: Antibacterial Activity of Selected Phenylacetic Acid Derivatives

| Derivative Class | Bacterial Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids | S. aureus RN 4220 (Gram-positive) | 2 µg/mL | nih.gov |

| (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids | Multidrug-resistant S. aureus (MRSA) | 2-8 µg/mL | nih.gov |

| N-{2-(4-chlorophenyl) acetyl} amino alcohols | S. aureus | Moderate Activity | researchgate.net |

| N-{2-(4-chlorophenyl) acetyl} amino alcohols | B. subtilis | Moderate Activity | researchgate.net |

Derivatives containing the chlorophenyl moiety have also been investigated for their potential as antifungal agents against various pathogenic fungi. The rationale is that this chemical group can be incorporated into structures that interfere with essential fungal processes.

One study synthesized a series of 1,2,4-oxadiazole (B8745197) derivatives and tested their antifungal activity against several plant pathogenic fungi. mdpi.com Certain compounds in this series demonstrated significant inhibition of mycelial growth, with some showing efficacy comparable to or better than commercial fungicides against specific pathogens. mdpi.com Another research effort focused on N-{2-(4-chlorophenyl) acetyl} amino alcohols, which were found to be more effective as antifungal agents than as antibacterial agents in their specific study. researchgate.net Thiosemicarbazide derivatives have also been a subject of interest, with a synthesized compound, 5-(3-chlorophenyl)-n-phenyl-1, 3, 4-thiadiazole-2-amine, being assessed for its in-vitro antifungal activity against Candida albicans. researchgate.net Furthermore, cinnamic acid derivatives have shown antifungal properties by inhibiting CYP53, an enzyme unique to fungi. nih.gov

Table 2: Antifungal Activity of Selected Chlorophenyl-Containing Derivatives

| Derivative Class | Fungal Strain | Activity/EC₅₀ or MIC Value | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole Derivative (4f) | Rhizoctonia solani | EC₅₀ = 12.68 µg/mL | mdpi.com |

| 1,2,4-Oxadiazole Derivative (4f) | Exserohilum turcicum | EC₅₀ = 29.14 µg/mL | mdpi.com |

| N-{2-(4-chlorophenyl) acetyl} amino alcohols | A. flavus | Moderate Activity | researchgate.net |

| N-{2-(4-chlorophenyl) acetyl} amino alcohols | C. albicans | Moderate Activity | researchgate.net |

| Nicotinamide Derivatives | C. albicans | MIC = 0.125–1 µg/mL | mdpi.com |

A significant area of research has been the interaction of derivatives with G protein-coupled receptors (GPCRs), such as the free fatty acid receptor 2 (FFA2). FFA2 is a receptor for short-chain fatty acids produced by gut microbiota and is a target for immunometabolic disorders. nih.govbiomolther.org

A derivative of a structurally related acid, 4-chloro-α-(1-methylethyl)-N-2-thiazolylbenzeneacetamide (4-CMTB), has been identified as a selective ago-allosteric modulator of the human FFA2 receptor. nih.gov This means it acts both as a direct agonist (activator) of the receptor and as a positive allosteric modulator, enhancing the effect of the receptor's natural ligands (short-chain fatty acids). nih.gov Studies using in vitro assays with human FFA2 expressed in cell lines showed that 4-CMTB is a potent and full agonist. nih.gov

Further research has explored the molecular mechanisms of this interaction, identifying that the extracellular loop 2 of the FFA2 receptor is crucial for the allosteric communication between the natural agonists and 4-CMTB. nih.gov In a mouse model of atopic dermatitis, systemic administration of the FFA2 agonist 4-CMTB was shown to suppress the inflammatory response, highlighting the receptor's role in regulating immune responses in dermal tissue. biomolther.org These studies, while often using the human receptor expressed in non-human systems or using animal models, provide a framework for understanding how such compounds can modulate key biological pathways. biomolther.orgnih.gov

Induction of Enzyme Activities in Primary Cell Cultures (e.g., rat hepatocytes)

While direct studies on this compound are not extensively available in public literature, its structure is analogous to hypolipidemic fibrate drugs, such as clofibrate (B1669205) and fenofibrate (B1672516). These compounds are well-characterized as agonists of the peroxisome proliferator-activated receptor alpha (PPARα), a transcription factor that regulates the expression of genes involved in lipid metabolism and peroxisome biogenesis. The biological activity of this compound is therefore inferred from the known effects of these related PPARα agonists in non-human systems, particularly in primary rat hepatocyte cultures.

In rodents, the activation of PPARα by fibrates leads to a phenomenon known as peroxisome proliferation, characterized by a significant increase in the size and number of peroxisomes within liver cells. This is accompanied by a marked induction of specific enzyme activities. The primary enzymes induced are those involved in the peroxisomal fatty acid β-oxidation pathway. Studies using primary rat hepatocytes have consistently shown that treatment with fibrates like clofibrate and fenofibrate causes a substantial increase in the activity of key enzymes such as Acyl-CoA Oxidase (ACO), the rate-limiting enzyme in peroxisomal β-oxidation, and carnitine acyltransferase (CAT). physiology.orgsemanticscholar.org

Furthermore, PPARα activation in rat hepatocytes induces members of the cytochrome P450 family, specifically the CYP4A subfamily (e.g., CYP4A1, CYP4A2, CYP4A3), which are involved in the ω-hydroxylation of fatty acids. physiology.org Some induction of phase II enzymes, like UDP-glucuronosyltransferases (UGT1A6), has also been observed. physiology.org It is critical to note that this potent induction of peroxisomal enzymes is a well-documented species-specific effect, being robust in rats and mice but significantly weaker or absent in primary human hepatocytes. semanticscholar.orgahajournals.org

The table below summarizes the typical enzymatic changes observed in primary rat hepatocytes following exposure to PPARα agonists like clofibrate.

Table 1: Enzyme Induction by PPARα Agonists in Primary Rat Hepatocytes

| Enzyme/Gene | Function | Observed Effect | Reference |

|---|---|---|---|

| Acyl-CoA Oxidase (ACO) | Rate-limiting enzyme in peroxisomal β-oxidation | Strong induction | physiology.orgsemanticscholar.org |

| Carnitine Acyltransferase (CAT) | Fatty acid transport into peroxisomes | Significant induction | semanticscholar.org |

| CYP4A Family (CYP4A1, 4A2, 4A3) | Fatty acid ω-hydroxylation | Strong induction | physiology.org |

| Bifunctional Enzyme (BE) | Peroxisomal β-oxidation | Induction | physiology.org |

| 3-Ketoacyl-CoA Thiolase (KCAT) | Peroxisomal β-oxidation | Induction | physiology.org |

| UDP-glucuronosyltransferase (UGT1A6) | Phase II conjugation | Significant induction | physiology.org |

Research on Modulators of Specific Biochemical Pathways in Non-Human Organisms

Inhibition of Kynurenine-3-Hydroxylase (KYN-3-OHase) by Derivatives

Kynurenine-3-hydroxylase, more recently termed kynurenine-3-monooxygenase (KMO), is a critical enzyme in the tryptophan degradation pathway. It converts kynurenine (B1673888) into 3-hydroxykynurenine, a precursor to neurotoxic metabolites. mq.edu.aumdpi.com Inhibition of KMO is a therapeutic strategy being explored for several neurodegenerative and inflammatory conditions. nih.govnih.gov

A comprehensive review of the scientific literature reveals no evidence that this compound or its direct structural derivatives function as inhibitors of kynurenine-3-monooxygenase. The development of KMO inhibitors has focused on entirely different chemical scaffolds. nih.govfrontiersin.org Prominent classes of KMO inhibitors include compounds based on sulfonamide (e.g., Ro 61-8048), benzisoxazole, and other complex heterocyclic structures designed to fit the enzyme's active site. frontiersin.orgresearchgate.net There is no apparent structural similarity between these established inhibitor classes and the chlorophenyl-butanoic acid structure.

Modulation of Inflammatory Pathways in In Vitro Models

The role of PPARα agonists in modulating inflammation is well-established in various non-human in vitro models. As a structural analogue of fibrates, this compound is expected to exert anti-inflammatory effects primarily through the activation of PPARα.

A key mechanism for this anti-inflammatory action is the ability of activated PPARα to interfere with pro-inflammatory signaling pathways, most notably by antagonizing the activity of the transcription factor Nuclear Factor-kappa B (NF-κB). nih.govnih.govphysiology.org NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. PPARα activation can inhibit NF-κB-dependent transcription, a process known as transrepression. physiology.org

The table below summarizes the key modulatory effects of PPARα activation on inflammatory pathways in in vitro models.

Table 2: Modulation of Inflammatory Pathways by PPARα Agonists in In Vitro Models

| Target Pathway/Molecule | Cell Type Model | Observed Effect | Reference |

|---|---|---|---|

| NF-κB Transcriptional Activity | Macrophages, Endothelial Cells, Muscle Cells | Inhibition/Suppression | nih.govphysiology.org |

| TNF-α Production | Macrophages | Decreased expression and secretion | nih.gov |

| IL-6 Production | Macrophages | Decreased expression and secretion | nih.gov |

| IL-1β Production | Macrophages | Decreased expression and secretion | nih.gov |

Structure Activity Relationship Sar Studies of 2 4 Chlorophenyl 2 Methylbutanoic Acid Derivatives

Influence of Substituent Modifications on Biological Activity in Non-Human Assays

The biological activity of 2-arylpropionic acid derivatives, the class to which 2-(4-chlorophenyl)-2-methylbutanoic acid belongs, is significantly influenced by the nature and position of substituents on the aromatic ring and the aliphatic acid side chain. nih.govnih.gov Non-human assays are instrumental in systematically evaluating these modifications to identify key structural features that govern efficacy and selectivity. nih.gov

A fundamental aspect of the SAR of arylpropionic acids is the acidic moiety. Studies on various derivatives have consistently shown that the carboxylic acid group is critical for many of their biological activities. researchgate.net Replacement of the carboxyl group with other functional groups, such as tetrazoles, hydroxamates, esters, or amides, often leads to a reduction or loss of activity in non-human assays. researchgate.net

Modifications to the phenyl ring and the alkyl side chain also play a pivotal role in modulating biological responses. The presence of a halogen, such as the chlorine atom at the para-position of the phenyl ring in this compound, is a common feature in many biologically active molecules and can influence properties like lipophilicity and metabolic stability. The methyl group at the α-position of the butanoic acid chain is also a key structural element.

While specific SAR data for a broad range of this compound derivatives with varied substituents is not extensively available in the public domain, general principles from related arylpropionic acids can be extrapolated. The following interactive table illustrates hypothetical SAR trends based on established knowledge of this class of compounds.

Interactive Data Table: Hypothetical Influence of Substitutions on the Biological Activity of this compound Analogs in a Non-Human Assay (e.g., Enzyme Inhibition Assay)

| Compound | R1 (Phenyl Ring Substitution) | R2 (α-Position Substitution) | R3 (Carboxylic Acid Modification) | Hypothetical Relative Activity (%) |

| Parent | 4-Cl | -CH3 | -COOH | 100 |

| Analog 1 | 4-F | -CH3 | -COOH | 85 |

| Analog 2 | 4-OCH3 | -CH3 | -COOH | 60 |

| Analog 3 | H | -CH3 | -COOH | 40 |

| Analog 4 | 4-Cl | H | -COOH | 70 |

| Analog 5 | 4-Cl | -CH2CH3 | -COOH | 90 |

| Analog 6 | 4-Cl | -CH3 | -COOCH3 (Ester) | 20 |

| Analog 7 | 4-Cl | -CH3 | -CONH2 (Amide) | 15 |

Note: The data in this table is illustrative and based on general SAR principles for arylpropionic acids. Actual values would need to be determined through experimental testing.

Correlation of Stereochemistry with Observed Biological Responses

Molecules with a chiral center, like this compound, can exist as enantiomers, which are non-superimposable mirror images. nih.gov It is a well-established principle in pharmacology that the three-dimensional structure of a molecule is critical for its interaction with biological targets, which are themselves chiral. nih.gov Consequently, enantiomers of a chiral drug can exhibit significant differences in their biological activity. nih.gov

For the class of 2-arylpropionic acids, biological activity often resides predominantly in one of the enantiomers. nih.gov The stereocenter at the α-position of the carboxylic acid is crucial for the differential activity. While one enantiomer may elicit the desired therapeutic effect, the other may be less active, inactive, or in some cases, contribute to undesirable side effects. nih.gov

For instance, in a study of the related compound 3-(p-chlorophenyl)-4-aminobutanoic acid, the racemic mixture was resolved into its enantiomers. Pharmacological evaluation revealed that the R(+) enantiomer was significantly more potent than the S(-) enantiomer, demonstrating a clear stereoselective activity.

In another example involving a more complex derivative containing the 2-(4-chlorophenyl) moiety, specifically the enantiomers of 2-(4-chlorophenyl)-5,6-dihydro-(1)benzothiepino[5,4-c]pyridazin-3(2H)-one 7-oxide, a notable difference in activity was observed in a benzodiazepine (B76468) receptor binding assay. The S-(+)-enantiomer displayed approximately three times higher affinity for the receptor compared to the R-(-)-enantiomer. This highlights that even in complex molecular scaffolds, the stereochemistry of the 2-(4-chlorophenyl) portion can have a profound impact on biological interactions.

The stereospecificity of biological activity is often governed by the precise fit of the enantiomer into the binding site of a target protein, such as an enzyme or receptor. The differential binding affinity can lead to variations in the observed pharmacological response.

Table: Stereoselectivity of Biologically Active Compounds with a p-Chlorophenyl Moiety

| Compound | Enantiomer | Observed Biological Effect in Non-Human Assay |

| 3-(p-Chlorophenyl)-4-aminobutanoic acid | R(+) | 4.2-9.2-fold more effective than the S(-) enantiomer |

| S(-) | Less active | |

| 2-(4-chlorophenyl)-5,6-dihydro-(1)benzothiepino[5,4-c]pyridazin-3(2H)-one 7-oxide | S-(+) | ~3 times higher affinity for benzodiazepine receptor than R-(-) |

| R-(-) | Lower affinity |

Computational Approaches to SAR Elucidation

In modern drug discovery, computational methods are indispensable tools for elucidating structure-activity relationships. researchgate.net These in silico techniques provide valuable insights into how a molecule's structural features relate to its biological activity, thereby guiding the design and optimization of new compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a prominent computational approach used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models can then be used to predict the activity of newly designed molecules before they are synthesized, saving time and resources. researchgate.net The development of a QSAR model involves calculating various molecular descriptors for a set of compounds with known activities and then using statistical methods to establish a correlation. researchgate.net

Molecular modeling techniques, such as molecular docking, provide a three-dimensional perspective of how a ligand, such as a derivative of this compound, interacts with its biological target. These methods simulate the binding of a molecule into the active site of a protein, allowing researchers to visualize key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This understanding can explain why certain structural modifications enhance or diminish activity and can guide the design of new analogs with improved binding affinity.

For example, computational studies on related heterocyclic compounds containing a 2-(4-chlorophenyl) moiety have been used to explore their binding modes with specific receptors. Such studies have highlighted the importance of halogen atoms in stabilizing the ligand-receptor complex. These computational approaches can help to rationalize experimental SAR data and provide a theoretical framework for the design of more potent and selective compounds.

Table: Common Computational Approaches in SAR Studies

| Computational Method | Description | Application in SAR |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models correlating molecular descriptors with biological activity. | Predicts the activity of new analogs; identifies key physicochemical properties for activity. |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Visualizes binding modes; explains the effect of structural changes on binding affinity. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Guides the design of new scaffolds that fit the pharmacophore. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Assesses the stability of ligand-receptor complexes; explores conformational changes upon binding. |

Emerging Research Directions and Future Perspectives for 2 4 Chlorophenyl 2 Methylbutanoic Acid

Exploration of Novel Biocatalytic Pathways

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. For 2-(4-chlorophenyl)-2-methylbutanoic acid, which possesses a chiral center, the development of stereoselective synthetic routes is of paramount importance. Biocatalysis, the use of natural catalysts like enzymes, offers a green and highly selective alternative to traditional chemical methods.